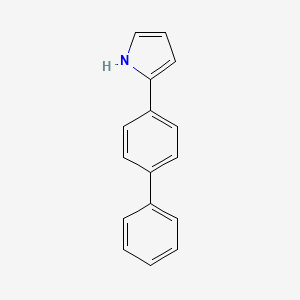

1H-Pyrrole, diphenyl-

Description

Historical Context and Evolution of Pyrrole (B145914) Chemistry with Diphenyl Substituents

The journey of pyrrole chemistry began in the 19th century, with the isolation of the parent compound from bone oil. However, the synthesis of specifically diphenyl-substituted pyrroles is a more recent development. Early methods for preparing pyrroles were often harsh and lacked regioselectivity, making the synthesis of specific isomers like 1,2-diphenylpyrrole (B14761266) or 2,5-diphenylpyrrole challenging.

A significant breakthrough came with the development of new synthetic methodologies in the 20th century. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, provided a more direct route to substituted pyrroles. Another key method involves the dehydrogenation of 2,4-diphenyl-2-pyrroline. orgsyn.org More contemporary approaches, such as metal-catalyzed cross-coupling reactions and multi-step condensation reactions, have further expanded the synthetic toolkit, allowing for the precise and efficient construction of complex diphenylpyrrole derivatives. ontosight.ai The evolution of these synthetic strategies has been instrumental in enabling the exploration of the structure-activity relationships of these compounds.

Significance of Diphenylpyrrole Scaffolds in Modern Chemical Science

The diphenylpyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the investigation of diphenylpyrrole derivatives for a wide range of therapeutic applications. nih.gov For instance, certain 1,5-diphenylpyrrole derivatives have shown promising in vitro efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org Researchers have focused on modifying the phenyl rings and other substituents to improve the compounds' physicochemical properties and drug-like characteristics. plos.org Other studies have explored the potential of 1,2-diphenylpyrrole derivatives as antitumor agents. medicamentos-innovadores.org

Beyond medicinal chemistry, diphenylpyrrole scaffolds are also finding applications in materials science. The presence of the phenyl groups enhances the π-conjugation of the pyrrole ring system, leading to interesting photophysical properties. This has led to the development of diphenylpyrrole-containing molecules for use as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, diketopyrrolopyrrole (DPP) dyes, which contain a fused diphenylpyrrole core, are known for their strong fluorescence and high stability. researchgate.net

| Diphenylpyrrole Derivative | Area of Application | Key Research Finding |

| 1,5-Diphenylpyrroles | Medicinal Chemistry (Antitubercular) | Showed high in vitro efficacy against M. tuberculosis; modifications improved drug-like properties. plos.org |

| 1,2-Diphenylpyrroles | Medicinal Chemistry (Anticancer) | Investigated as potential antitumor compounds. medicamentos-innovadores.org |

| Diketopyrrolopyrrole (DPP) | Materials Science (Organic Electronics) | Exhibit strong fluorescence and high stability, suitable for OLEDs. researchgate.net |

| 3,4-diphenyl-1H-pyrrole-2,5-dione | Medicinal Chemistry | Explored for various biological activities. smolecule.com |

Current Research Trajectories and Future Prospects of Diphenylpyrrole Derivatives

Current research on diphenylpyrrole derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. A major trend is the development of more efficient and sustainable synthetic methods to access these compounds. mdpi.com This includes the use of greener solvents and catalysts to minimize environmental impact.

In the realm of medicinal chemistry, the focus is on designing diphenylpyrrole derivatives with enhanced potency and selectivity for their biological targets. This involves a combination of traditional medicinal chemistry approaches and modern computational techniques to guide drug design. ontosight.ai For example, researchers are exploring the use of diphenylpyrroles as inhibitors of specific enzymes involved in disease pathways. researchgate.net There is also significant interest in developing these compounds as novel antibacterial and antifungal agents to combat the growing problem of antimicrobial resistance. researchgate.netnih.gov

In materials science, the future of diphenylpyrrole derivatives looks bright. Researchers are working on fine-tuning their electronic and optical properties by introducing different functional groups onto the diphenylpyrrole scaffold. This could lead to the development of next-generation organic electronic devices with improved performance and stability. The exploration of diphenylpyrrole-based polymers and supramolecular assemblies is also a promising avenue for creating new functional materials with tailored properties. rsc.org

Structure

3D Structure

Properties

CAS No. |

103837-23-6 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(4-phenylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C16H13N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-12,17H |

InChI Key |

UOAAGYZRGAGSFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrrole, Diphenyl Analogues

Multicomponent Reaction Strategies in Diphenylpyrrole Synthesis

A prominent example of an MCR for diphenylpyrrole synthesis is the Paal-Knorr condensation. journalcra.comwikipedia.org This reaction traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org For the synthesis of 2,5-diphenyl-1H-pyrrole analogues, benzoin (B196080) can be reacted with primary aromatic amines, followed by condensation with a compound like malononitrile (B47326) to yield polysubstituted diphenylpyrroles. journalcra.comscholarsresearchlibrary.com For instance, 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles have been efficiently synthesized using this approach. journalcra.comscholarsresearchlibrary.com The reaction proceeds through an α-amino ketone intermediate which is then condensed without isolation. journalcra.comscholarsresearchlibrary.com

Another MCR approach involves the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, which has been shown to produce polysubstituted pyrroles in good yields using catalysts like natural hydroxyapatite. researchgate.net The synthesis of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole has been achieved through a multicomponent reaction, showcasing the versatility of this strategy. researchgate.net These MCRs provide a powerful platform for generating a library of diversely substituted diphenylpyrrole analogues. rsc.orgrsc.org

Catalytic Approaches for Diphenylpyrrole Formation

Catalysis has revolutionized organic synthesis, and the formation of diphenylpyrroles is no exception. Both transition metal catalysis and organocatalysis have been successfully employed to construct the pyrrole (B145914) ring with high efficiency and selectivity.

Transition Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Rhodium(III), Ruthenium, Palladium Catalysis)

Transition metals are powerful catalysts for a variety of transformations leading to pyrrole formation. organic-chemistry.org

Rhodium(III) Catalysis: Rhodium(III)-catalyzed reactions have emerged as a potent tool for synthesizing pyrrole derivatives. nih.govnih.gov These reactions often proceed through chelation-assisted C-H bond activation and subsequent N-annulation. nih.gov For example, the reaction of allylamines with alkenes in the presence of a Rh(III) catalyst can generate pyrrole structures. nih.gov Another strategy involves the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which can produce a mixture of 3,4- and 2,4-disubstituted pyrroles. d-nb.infobeilstein-journals.org This method is significant as it provides access to 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to achieve through other means. d-nb.info

Ruthenium Catalysis: Ruthenium catalysts have been utilized in the [2+2+1] cycloaddition of α,ω-diynes to synthesize fused pyrrole systems. d-nb.info This method allows for the synthesis of N-alkyl, N-aryl, and even N-H pyrroles. d-nb.info Ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones has also been developed to produce lactone-fused pyrroles. scispace.com

Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-C and C-N bond formation. The synthesis of 2,5-diarylpyrroles can be achieved through palladium-catalyzed C-H activation and arylation of N-substituted pyrroles. researchgate.net This approach has been successfully applied using simple palladium salts or palladium nanoparticles as catalysts. researchgate.net Furthermore, palladium catalysis enables the synthesis of N-vinyl pyrroles from the reaction of azaheterocycles with vinyl triflates. nih.gov A mild route to pyrroles involves the palladium-catalyzed synthesis of münchnones from alpha-amidoethers. nih.gov

| Catalyst | Reactants | Product | Reference |

| Rhodium(III) | Allylamines, Alkenes | Pyrrole derivatives | nih.gov |

| Rhodium(II) | N-perfluoroalkyl-1,2,3-triazoles, Terminal alkynes | 3,4- and 2,4-disubstituted pyrroles | d-nb.info |

| Ruthenium | α,ω-diynes, Sulfoximines | Fused pyrroles | d-nb.info |

| Palladium | N-methylpyrrole, Aryl bromides | N-methyl-2,5-diarylpyrroles | researchgate.net |

| Palladium | Pyrrole, Vinyl triflates | N-vinyl pyrroles | nih.gov |

| Indium(III) | Homopropargyl azides | Substituted pyrroles | acs.org |

Organocatalytic Methods in Diphenylpyrrole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis due to its environmental friendliness and ability to promote a wide range of transformations. nih.govrsc.org Several organocatalytic approaches have been developed for the synthesis of pyrroles. nih.govrsc.org

For instance, squaric acid has been used as an organocatalyst for the synthesis of pyrrole derivatives. nih.gov Another green approach involves the use of a choline (B1196258) chloride/urea deep eutectic solvent as both the solvent and catalyst for the reaction of 1,4-diones with amines to form N-substituted pyrroles. nih.gov Organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides to produce 2,3-di-EWG-substituted pyrroles. nih.gov These methods provide a valuable metal-free alternative for the construction of the pyrrole ring system. acs.org

Microwave-Assisted Synthetic Protocols for Expedited Diphenylpyrrole Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. researchgate.netrsc.orgresearchgate.netpensoft.net This technology has been effectively applied to the synthesis of diphenylpyrrole analogues. scholarsresearchlibrary.comrsc.org

The Paal-Knorr condensation for synthesizing 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles can be significantly expedited using microwave irradiation. scholarsresearchlibrary.comrsc.org The reaction of benzoin with primary aromatic amines, followed by the addition of malononitrile, is completed in minutes under microwave heating, whereas conventional methods may require hours. scholarsresearchlibrary.com For example, a mixture of benzoin, a substituted aniline, and a catalytic amount of hydrochloric acid in ethanol (B145695) can be irradiated in a microwave, followed by the addition of malononitrile and pyridine (B92270) to afford the desired diphenylpyrrole derivative. scholarsresearchlibrary.com The use of microwave irradiation represents a simple and efficient protocol for the synthesis of these valuable heterocyclic compounds. scholarsresearchlibrary.comrsc.org

Cascade and Domino Reactions in the Construction of Polysubstituted Diphenylpyrrole Systems

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. numberanalytics.com This approach is highly efficient for building complex molecular architectures from simple starting materials. numberanalytics.com

In the context of diphenylpyrrole synthesis, cascade reactions can lead to the rapid construction of polysubstituted systems. For example, a cascade annulation of certain starting materials can lead to the formation of polysubstituted pyrroles under metal-free conditions. sci-hub.se The synthesis of tetraarylazadipyrromethenes from 4-nitro-1,3-diarylbutan-1-ones involves a complex reaction pathway where intermediates like 3,5-diphenyl-2H-pyrrol-2-imine and 2,4-diphenylpyrrole are formed and react further in a cascade-like fashion. acs.orgncl.ac.uknih.gov These reactions highlight the power of designing synthetic sequences where the product of one reaction becomes the substrate for the next in the same pot, leading to a significant increase in molecular complexity in a single step.

Mechanistic Investigations of Diphenylpyrrole Ring Formation and Substitution Patterns

Understanding the reaction mechanisms behind the formation of the diphenylpyrrole ring is crucial for optimizing reaction conditions and controlling substitution patterns. Mechanistic studies often employ techniques like isotopic labeling to trace the fate of atoms throughout the reaction sequence. acs.orgncl.ac.uknih.gov

In the Paal-Knorr synthesis of pyrroles, it has been shown that the reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. organic-chemistry.org The rate-determining step is the cyclization, and the stereochemistry of the starting 1,4-dicarbonyl compound can influence the reaction rate. organic-chemistry.org

Sophisticated Spectroscopic and Structural Elucidation of 1h Pyrrole, Diphenyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of diphenyl-pyrrole derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the complete structure of the molecule.

¹H and ¹³C NMR spectroscopy provides definitive information about the hydrogen and carbon skeleton of diphenyl-pyrroles. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons in the pyrrole (B145914) core and the attached phenyl rings.

In ¹H NMR spectra of 2,5-diphenyl-1H-pyrrole, the proton on the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift, for instance, around 8.39 ppm. rsc.org The protons on the pyrrole ring and the phenyl groups resonate in the aromatic region, generally between 7.0 and 8.0 ppm. rsc.org For example, in 2,5-diphenyl-1H-pyrrole, the phenyl protons appear as multiplets between approximately 7.16 and 7.85 ppm. rsc.org

¹³C NMR spectra provide complementary data. The carbon atoms of the pyrrole ring show distinct signals that are influenced by the nitrogen heteroatom and the phenyl substituents. For 2,5-diphenyl-1H-pyrrole, the pyrrole carbons and the phenyl carbons resonate in the range of approximately 120-140 ppm. rsc.org The presence of additional substituents on the nitrogen or the phenyl rings can cause significant shifts in these values, providing further structural clues. amazonaws.comipb.pt For instance, N-substitution can alter the chemical shifts of the pyrrole ring protons and carbons. ipb.pt

Below is a table of representative ¹H and ¹³C NMR chemical shifts for various diphenyl-substituted pyrrole compounds.

Interactive Table: ¹H and ¹³C NMR Data for Selected Diphenyl-Pyrrole Derivatives

| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| 2,5-Diphenyl-1H-pyrrole | CDCl₃ | 8.39 (br s, 1H, NH), 7.85 (d, 4H), 7.60 (d, 2H), 7.50 (d, 2H), 7.23 (t, 2H), 7.16 (t, 2H) | Data provided in source but not itemized. | rsc.org |

| Ethyl 1,2,5-triphenyl-1H-pyrrole-3-carboxylate | CDCl₃ | 7.21–7.11 (m, 11H), 7.09–7.07 (m, 2H), 6.95 (s, 1H), 6.93–6.90 (m, 2H), 4.17 (q, 2H), 1.17 (t, 3H) | 164.77, 139.92, 138.17, 134.90, 132.43, 131.91, 131.43, 128.99, 128.74, 128.60, 128.07, 127.75, 127.62, 127.26, 126.87, 114.59, 111.03, 59.58, 14.23 | amazonaws.com |

| 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole | CDCl₃ | 7.4–7.2 (m, 14H), 7.1 (s, 2H), 2.4 (s, 3H) | 137.8, 135.6, 135.3, 130.1, 128.4, 128.2, 125.9, 125.2, 120.1, 118.6, 20.9 | clockss.org |

| 1,4-Diphenyl-3-(4-methylphenyl)-2-tosylaminopyrrole | CDCl₃ | 7.35 (d, 2H), 7.24 (d, 2H), 7.20-7.06 (m, 10H), 6.95 (s, 1H, pyrrole-H), 6.93-6.92 (m, 2H), 6.82 (d, 2H), 6.78 (br, 1H, NH), 2.43 (s, 3H), 2.29 (s, 3H) | 142.8, 137.0, 136.5, 136.3, 134.9, 133.4, 129.8, 129.7, 129.0, 128.1, 128.0, 127.9, 126.9, 125.9, 125.8, 125.6, 123.2, 122.0, 120.4, 119.9, 21.4, 21.1 | arkat-usa.org |

¹⁵N NMR spectroscopy offers a direct probe into the electronic environment of the nitrogen atom within the pyrrole ring. The ¹⁵N chemical shift is highly sensitive to factors such as hybridization, substitution, and intermolecular interactions. For pyrrole and its derivatives, the nitrogen is considered "pyrrole-like."

Studies on dipyrromethanes, which contain two pyrrole rings linked by a methylene (B1212753) bridge, show ¹⁵N chemical shifts consistently appearing around -231 ppm relative to nitromethane. researchgate.net The chemical shift of the pyrrole nitrogen is significantly influenced by the nature of substituents on the ring. tandfonline.comacs.org Theoretical studies using density functional theory (DFT) indicate that the ¹⁵N chemical shift trend arises mainly from variations in the paramagnetic shielding contribution, which is linked to σ-π* electronic transitions involving the nitrogen atom. tandfonline.com Although electron-withdrawing groups on the nitrogen atom have a significant effect on the pyrrole's properties, a general correlation between ¹⁵N chemical shifts and the strength of these groups does not exist. tandfonline.com In some nitrogen heterocycles, the largest component of the chemical shift tensor is oriented in the plane of the molecule, providing information about the localization of HOMO-LUMO orbitals. acs.org

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of the molecule. These methods are particularly useful for studying the N-H bond of the pyrrole ring and the various C-H, C-N, and C=C bonds within the aromatic systems.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For diphenyl-pyrrole compounds, the FT-IR spectrum provides characteristic absorption bands.

A key feature is the N-H stretching vibration (ν(N-H)) of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3100–3500 cm⁻¹. mvpsvktcollege.ac.in For example, in various substituted diphenyl-pyrroles, this band has been observed at frequencies such as 3282 cm⁻¹, 3170 cm⁻¹, and 3038 cm⁻¹. ekb.eg The exact position and shape of this band can provide information about hydrogen bonding interactions in the solid state or in concentrated solutions.

The fingerprint region (below 1600 cm⁻¹) is complex but contains a wealth of structural information, including C=C stretching vibrations from the aromatic phenyl and pyrrole rings, C-N stretching, and various C-H in-plane and out-of-plane bending vibrations. acgpubs.orgekb.eg

Interactive Table: Characteristic FT-IR Absorption Bands for Selected Diphenyl-Pyrrole Derivatives

| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |

|---|---|---|---|---|

| (2-Methyl-4,5-diphenyl-1H-pyrrol-3-yl)(phenyl)methanone | 3282 | 1608 | Aromatic and other vibrations | ekb.eg |

| 1-(2-Methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone | 3170 | 1638 | Aromatic and other vibrations | ekb.eg |

| Phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)methanone | 3038 | 1622 | Aromatic and other vibrations | ekb.eg |

| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-phenylurea | 3327, 3273, 3134 | 1734, 1639 | Urea and ketone vibrations | mdpi.com |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in the IR spectrum.

For phenyl-substituted pyrroles, Raman spectra provide a detailed vibrational fingerprint. Studies on 1-phenylpyrrole (B1663985) show phenyl C-H stretching modes above 3000 cm⁻¹ (e.g., 3146, 3109 cm⁻¹) and pyrrole C-H stretching modes just below that (e.g., 3073 cm⁻¹). orientjchem.org The C-N stretching vibrations are observed in the 1330-1260 cm⁻¹ and 950-1100 cm⁻¹ regions. orientjchem.org

In more complex systems like diketo-pyrrolo-pyrroles, Raman spectroscopy has been used to identify crucial spectral features that reflect molecular and crystal structure, such as C=O stretching, N-H bending, and trigonal (hetero)aryl bending modes. muni.cz The substitution pattern on the pyrrole or phenyl rings can lead to significant shifts in vibrational frequencies, which can be correlated with structural changes and electronic effects. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecular structure of diphenyl-pyrrole compounds in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the three-dimensional conformation of the molecule and its packing arrangement in the crystal lattice.

X-ray analysis also reveals the nature of intermolecular interactions that stabilize the crystal structure. In diphenyl-vinyl-substituted diketopyrrolopyrroles, strong π–π stacking interactions have been observed, with interlayer distances of approximately 3.30–3.40 Å. rsc.orgrsc.org In other derivatives, intermolecular hydrogen bonds, often involving the pyrrole N-H group as a donor and an oxygen or nitrogen atom as an acceptor, play a crucial role in defining the supramolecular architecture. bohrium.com

Interactive Table: Crystallographic Data for a Representative Diphenyl-Pyrrole Derivative

| Compound Name | Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate |

|---|---|

| Formula | C₂₆H₂₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Cell Length a (Å) | 8.8056 |

| Cell Length b (Å) | 10.6638 |

| Cell Length c (Å) | 21.8315 |

| Cell Volume (ų) | 2050.00 |

| Dihedral Angles | Phenyl(C5-C10) to Pyrrole: 58.1°; Phenyl(C11-C16) to Pyrrole: 71.5° |

| Source | iucr.org |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of a molecule's absolute configuration and insights into its crystal packing. For diphenyl-1H-pyrrole derivatives, this technique has been instrumental in resolving structural ambiguities and understanding intermolecular interactions. smolecule.com

In studies of various substituted diphenyl-1H-pyrrole compounds, single-crystal X-ray diffraction has been employed to confirm their molecular structures. For instance, the structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using this method, which was found to be consistent with theoretical calculations using density functional theory (DFT). tandfonline.com Similarly, the crystal structure of a complex involving a diphenylpyrrole-strapped calix researchgate.netpyrrole was elucidated, revealing the intricate host-guest interactions with anions. researchgate.net Thermal ellipsoids in these structural analyses are typically scaled to a 50% probability level, and hydrogen atoms are often omitted for clarity. researchgate.net

The determination of absolute configuration is particularly crucial for chiral molecules. While general methods for assigning absolute configuration include NMR-based techniques and chiroptical spectroscopy, single-crystal X-ray diffraction remains the gold standard when suitable crystals can be obtained. sioc-journal.cnillinois.edulibretexts.org For chiral diphenyl-1H-pyrrole derivatives, this technique establishes the spatial arrangement of substituents around stereocenters, which is essential for understanding their biological activity and stereospecific interactions. nih.goviucr.orgresearchgate.net

Table 1: Crystallographic Data for a Representative Diphenyl-1H-Pyrrole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.6789(8) |

| c (Å) | 18.9876(9) |

| β (°) | 98.765(4) |

| Volume (ų) | 2978.5(3) |

| Z | 4 |

| R-factor | < 0.054 |

Note: The data in this table is illustrative and represents typical values for a diphenyl-1H-pyrrole derivative. Actual values will vary depending on the specific compound.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and materials science applications. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on diphenyl-1H-pyrrole derivatives have explored their polymorphic behavior. google.comscholarsresearchlibrary.comhumanjournals.com

The investigation into the polymorphism of novel pyrrole derivatives often involves recrystallization from solvents of varying polarities to induce the formation of different crystalline forms. humanjournals.com These forms are then characterized using techniques such as optical microscopy and X-ray diffraction (XRD) to identify and differentiate the polymorphs. humanjournals.com For example, certain 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile derivatives have been shown to exist in different crystalline forms. humanjournals.com

Co-crystallization is another strategy employed to modify the physicochemical properties of active compounds. This involves forming a crystalline structure containing two or more different molecules in the same crystal lattice. While specific co-crystallization studies focused solely on 1H-Pyrrole, diphenyl- are not extensively detailed in the provided results, the principles of crystal engineering, including the formation of hydrogen-bonded networks and π-π stacking interactions observed in diphenyl-pyrrole structures, are fundamental to designing co-crystals. researchgate.netiucr.org The understanding of supramolecular synthons, such as the R22(8) graph-set motif formed by N—H⋯N hydrogen bonds in 5-Imino-3,4-diphenyl-1H-pyrrol-2-one, is crucial for the rational design of co-crystals. researchgate.net

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is vital for characterizing the optoelectronic properties of diphenyl-1H-pyrrole compounds, which are often investigated for their potential in materials science. wisdomlib.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of diphenyl-1H-pyrrole derivatives are characterized by bands corresponding to π-π* transitions within the aromatic pyrrole ring and the phenyl substituents. mdpi.comresearchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyrrole ring and the phenyl groups, as well as the solvent environment. researchmap.jp

For instance, the UV-Vis spectrum of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea shows two strong absorptions at 252 nm and 305 nm, which are typical for substituted benzenes. mdpi.com In the solid state, the absorption spectra of some diphenyl-pyrrolo(3,4-c)pyrrole (DPP) derivatives exhibit a pronounced bathochromic (red) shift of about 50 nm compared to their spectra in solution. researchgate.net This shift is indicative of strong intermolecular π-π interactions and excitonic coupling between adjacent molecules in the crystal lattice. researchgate.net

Table 2: UV-Vis Absorption Data for a Representative Diphenyl-1H-Pyrrole Derivative in Solution

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Chloroform (B151607) | 600 researchgate.net | Not specified |

| Methanol | 252, 305 mdpi.com | Not specified |

Note: The data is compiled from various diphenyl-1H-pyrrole derivatives and may not represent a single compound.

Photoluminescence (PL) Quenching and Emission Profile Analysis

Photoluminescence spectroscopy probes the emission of light from a molecule after it has absorbed photons. Many diphenyl-1H-pyrrole derivatives are fluorescent, and their emission properties are of great interest for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The emission profile, including the maximum emission wavelength (λem) and quantum yield (Φf), is highly dependent on the molecular structure and environment. For example, some polyamide derivatives containing a 2,5-diphenylpyrrole fluorophore exhibit violet fluorescence in their neutral state. mdpi.com The fluorescence of these materials can be quenched by the application of an electrical potential, a phenomenon known as electrofluorochromism. mdpi.com This quenching is often due to the formation of radical cations or anions that act as fluorescence quenchers. mdpi.com

Fluorescence quenching studies can also reveal information about intermolecular interactions and dynamic processes. researchgate.netdergipark.org.tracs.org For instance, the fluorescence of some diphenylpyrrole derivatives can be quenched through photoinduced electron transfer (PET) processes. dergipark.org.tr In one study, the fluorescence of a BODIPY dye containing aminophenyl groups was significantly quenched in a neutral environment due to intramolecular PET, but the fluorescence was dramatically enhanced upon protonation, which inactivates the PET process. dergipark.org.tr This makes such compounds promising candidates for pH sensors. dergipark.org.tr

Table 3: Photoluminescence Data for a Representative Diphenyl-1H-Pyrrole Derivative

| Compound Type | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φf) | Notes |

| Polyamide with 2,5-diphenylpyrrole | Not specified | Violet fluorescence | Not specified | Fluorescence is quenched by positive potentials. mdpi.com |

| Aza-BODIPY with diphenylpyrrole | Not specified | 699 - 718 | 0.22 - 0.49 | Emission in the near-infrared (NIR) range. researchgate.net |

| BODIPY with aminophenyl groups | Not specified | ~600 | Enhanced upon protonation | Acts as a pH sensor. dergipark.org.tr |

Advanced Characterization Techniques (e.g., Mass Spectrometry, EPR)

Beyond the foundational techniques, a suite of advanced analytical methods provides deeper insights into the structure and properties of diphenyl-1H-pyrrole compounds.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of these compounds. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For example, the expected molecular ion for C₁₈H₁₅N₂O₃ was confirmed by ESI-HRMS at m/z = 307.1082 [M + H]⁺. mdpi.com Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to identify the different components of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. researchgate.netrsc.org While the parent diphenyl-1H-pyrrole compounds are typically diamagnetic, EPR can be used to study their radical ions generated chemically or electrochemically. mdpi.com EPR spectroscopy has been used to study the inclusion of certain diphenylpyrrole derivatives within cyclodextrins and to investigate the formation of radical cations in photolysis experiments. researchgate.netunlp.edu.ar The resulting EPR spectrum provides information about the electronic structure and environment of the unpaired electron. researchgate.net

These advanced techniques, in conjunction with diffraction and other spectroscopic methods, provide a comprehensive characterization of diphenyl-1H-pyrrole derivatives, which is essential for the rational design and development of new functional materials and molecules.

Computational and Theoretical Investigations of 1h Pyrrole, Diphenyl Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are cornerstone computational methods for elucidating the electronic structure of organic molecules like diphenylpyrrole systems. tandfonline.comnih.gov DFT is used to calculate the ground-state electronic properties, while TDDFT is employed to study excited states, making it invaluable for understanding optical and electronic phenomena. youtube.comyoutube.com These quantum chemical methods are frequently used to investigate physicochemical properties, including molecular electrostatic potentials and frontier molecular orbitals. tandfonline.com

The choice of the functional and basis set is crucial for the accuracy of DFT and TDDFT calculations. researchgate.net Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, are widely used for studying organic molecules. diva-portal.org Range-separated hybrid functionals can offer improved accuracy for specific properties like reaction energies. diva-portal.org For instance, studies on related systems have shown that the B3LYP functional combined with the 6-31+G(d,p) basis set can provide results that are in good quantitative agreement with experimental data for absorption spectra. nih.gov However, it is also noted that TDDFT can sometimes be problematic for certain types of transitions, such as charge transfer transitions, where it may predict energies that are too low. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

DFT calculations are a standard method for determining the energies of the HOMO and LUMO levels. mdpi.com For diphenylpyrrole and related diketopyrrolopyrrole (DPP) systems, these calculations reveal how structural modifications impact the orbital energies. For example, the introduction of different substituent groups can raise or lower the HOMO and LUMO levels, thereby tuning the HOMO-LUMO gap. researchgate.netmdpi.com This tuning is essential for designing materials for specific applications, such as organic electronics. In many DPP-based systems, both HOMO and LUMO levels are affected by changes in the molecular structure, allowing for precise control over the electronic properties. mdpi.com The HOMO-LUMO energy gap is a crucial factor in determining the parameters for calculating the chemical reactivity and dynamic stability of molecules. researchgate.net

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| A-DCV | -5.68 | -3.85 | 1.83 |

| A-TB | -5.62 | -3.95 | 1.67 |

| A-ID | -5.60 | -3.94 | 1.66 |

| A-IDM | -5.58 | -3.96 | 1.62 |

Data based on electrochemical measurements and DFT calculations for asymmetrical diketopyrrolopyrrole derivatives, illustrating the impact of different acceptor moieties on frontier orbital energies. mdpi.com

TDDFT is a powerful tool for predicting the electronic absorption and emission spectra of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The calculations provide information about the transition energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π-π* or n-π*). mdpi.com

For diphenylpyrrole systems, TDDFT calculations can accurately predict the main features of their UV-Vis absorption spectra. researchgate.net The calculations typically show that the lowest energy absorption band corresponds to the HOMO→LUMO transition. mdpi.com While there can be discrepancies between the calculated and experimental absorption wavelengths, often with TDDFT overestimating the values, the qualitative trends are generally well-reproduced. mdpi.com The accuracy of the prediction can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). nih.gov Studies have shown that for some systems, ignoring the geometrical relaxation in the excited state can provide better agreement between experimental and theoretical fluorescence emission energies. nih.gov

Molecular Geometry, Conformation, and Dihedral Angle Analysis

The three-dimensional structure of 1H-Pyrrole, diphenyl-, including bond lengths, bond angles, and dihedral angles, is fundamental to its properties and function. Computational methods, particularly DFT, are used to determine the optimized molecular geometry by finding the lowest energy conformation. tandfonline.comresearchgate.net The calculated geometries can be compared with experimental data from X-ray diffraction to validate the computational approach. tandfonline.com

A critical aspect of the geometry of diphenylpyrrole systems is the dihedral angle between the pyrrole (B145914) core and the attached phenyl rings. youtube.comyoutube.com This angle determines the degree of π-conjugation between the aromatic systems. A smaller dihedral angle (closer to 0°) implies a more planar conformation and greater electronic communication, which can significantly impact the electronic and optical properties. nih.gov Conversely, a larger dihedral angle leads to reduced conjugation. VSEPR theory provides a basic framework for understanding the arrangement of electron pairs and the resulting molecular shapes. youtube.comyoutube.com For complex molecules, computational analysis using tools like Newman projections can help visualize these angles. youtube.com In substituted DPP derivatives, intramolecular interactions, such as those between fluorine and sulfur atoms, can "lock" the molecule into a more planar conformation, thereby enhancing its charge transport properties. nih.gov

| Polymer Unit | Dihedral Angle 1 (Benzene-Thiophene) (°) | Dihedral Angle 2 (Carbazole-Thiophene) (°) |

|---|---|---|

| Unfluorinated (PCB) | ~20 | ~25 |

| Fluorinated (PCFB) | 4.1 | 25.1 |

| Fully Fluorinated (PFCFB) | ~0 | ~0 |

Data showing the effect of fluorination on the planarity of diketopyrrolopyrrole-based polymer backbones, as determined by DFT calculations. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, dynamics, and interactions of diphenylpyrrole systems in various environments, such as in solution. nih.gov These simulations are crucial for understanding how the molecule behaves over time, which is not captured by static quantum chemistry calculations. nih.gov

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving diphenylpyrrole systems. acs.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, these calculations can identify transition states, intermediates, and reaction products. chemrxiv.org The calculated activation barriers (the energy difference between reactants and the transition state) provide insights into the reaction kinetics and help determine the most plausible reaction pathway. researchgate.net

This computational approach allows researchers to study reactions that are difficult to observe experimentally due to short-lived intermediates or harsh reaction conditions. researchgate.net For example, DFT calculations can be used to investigate the self-organization of substituted pyrroles from smaller molecules, exploring different possible pathways and their corresponding activation energies to determine the most favorable mechanism under specific conditions. acs.org Quantum mechanics-based workflows can also predict the regioselectivity of reactions, such as C-H activation, by calculating the reaction energies for different potential sites. nih.gov This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions. diva-portal.org

Modeling of Intermolecular Interactions and Supramolecular Assembly

The way individual 1H-Pyrrole, diphenyl- molecules interact with each other governs their self-assembly into larger, ordered structures. These intermolecular interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are non-covalent and are crucial for the formation of supramolecular assemblies. nih.gov

Computational modeling provides a powerful means to study these weak interactions. Quantum chemical calculations can be used to quantify the strength and geometry of interactions between molecules. For instance, DFT can be used to model the π-π stacking interactions between the aromatic rings of diphenylpyrrole molecules, which are a key driving force for self-assembly in many organic materials. researchgate.net These interactions are sensitive to the electronic properties of the aromatic rings, which can be tuned through chemical modification. researchgate.net By understanding and modeling these intermolecular forces, it is possible to predict and design how diphenylpyrrole-based molecules will organize in the solid state or in solution, leading to the rational design of new functional materials with desired nanoscale architectures. tandfonline.comdiva-portal.orgnih.gov

Electrochemical Behavior and Redox Properties of 1h Pyrrole, Diphenyl Based Materials

Cyclic Voltammetry Studies for Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of diphenylpyrrole-based materials. By cycling the potential applied to an electrode coated with the material and measuring the resulting current, researchers can identify the oxidation (p-doping) and reduction (n-doping) potentials. These processes correspond to the removal and addition of electrons from the polymer backbone, respectively, leading to the formation of charge carriers like polarons and bipolarons. mdpi.com

A typical cyclic voltammogram for a conducting polymer film shows distinct anodic (oxidation) and cathodic (reduction) peaks. The potentials at which these peaks occur are characteristic of the material and provide insight into its electronic structure and stability. For instance, the onset potentials of the first oxidation and reduction waves are crucial for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Representative Redox Potentials of Diketopyrrolopyrrole (DPP)-Based Polymers

| Polymer | Onset Oxidation Potential (E_ox, V vs. Fc/Fc+) | Onset Reduction Potential (E_red, V vs. Fc/Fc+) |

|---|---|---|

| PBDTT-DPP | ~0.4 V | ~-1.5 V |

| PBDTT-DPPFu | ~0.3 V | ~-1.4 V |

| PDPP-TVT | Varies with specific structure | Varies with specific structure |

Electrochemical Band Gap Determination and Energy Level Alignment

The redox potentials obtained from cyclic voltammetry are instrumental in estimating the frontier molecular orbital energy levels (HOMO and LUMO) and the electrochemical band gap (E_g^ec) of diphenylpyrrole derivatives. The HOMO and LUMO levels are calculated relative to the vacuum level using empirical equations that relate them to the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. researchgate.net

The equations are typically of the form:

HOMO (eV) = - (E_onset,ox vs Fc/Fc+ + 5.1)

LUMO (eV) = - (E_onset,red vs Fc/Fc+ + 5.1)

The electrochemical band gap is then the difference between the LUMO and HOMO energy levels:

E_g^ec = LUMO - HOMO

This electrochemical band gap is often compared with the optical band gap (E_g^op) determined from the onset of absorption in the UV-Vis spectrum. researchgate.net Discrepancies between the two values can arise due to exciton (B1674681) binding energies in the material.

Proper energy level alignment between the active organic material and the electrodes is critical for efficient charge injection and extraction in electronic devices. researchgate.netarxiv.org For example, in an organic field-effect transistor (OFET), the HOMO level of a p-type semiconductor should align with the work function of the source/drain electrodes to minimize the hole injection barrier. Similarly, for an n-type semiconductor, the LUMO level should be matched. The ability to tune the HOMO and LUMO levels of diphenylpyrrole-based polymers through chemical modification makes them highly versatile for optimizing device performance. rsc.org

Table 2: Estimated Energy Levels and Band Gaps for Selected DPP-Based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g^ec, eV) | Optical Band Gap (E_g^op, eV) |

|---|---|---|---|---|

| PBDTT-DPP | -5.53 | -3.63 | 1.90 | 1.65 |

| PBDTT-DPPFu | -5.43 | -3.73 | 1.70 | 1.55 |

Note: These values are illustrative, calculated based on the redox potentials from Table 1 and typical empirical formulas. Optical band gaps are sourced for comparison. researchgate.netrsc.org

Investigation of Charge Transfer and Transport Mechanisms in Diphenylpyrrole Derivatives

The performance of organic electronic devices is fundamentally governed by the efficiency of charge transfer and transport within the semiconducting layer. rsc.org In diphenylpyrrole-based polymers and small molecules, charge transport occurs via a "hopping" mechanism, where charge carriers (polarons) move between localized states on adjacent polymer chains or molecules. chemrxiv.orgmdpi.com This process is distinct from the band-like transport seen in crystalline inorganic semiconductors.

The charge transport process can be broken down into two components:

Intrachain Transport: Movement of charge along a single conjugated polymer backbone. This is typically fast due to the delocalized π-electron system.

Interchain Transport: Hopping of charge between adjacent polymer chains. This is often the rate-limiting step and is highly dependent on the degree of molecular ordering and π-π stacking in the solid state. chemrxiv.org

The efficiency of interchain hopping is influenced by factors such as the distance between chains and their relative orientation. Materials based on diketopyrrolopyrrole (DPP), a core related to diphenylpyrrole, are known for their tendency to form ordered, co-planar structures that facilitate strong intermolecular π-π interactions, leading to efficient charge transport. researchgate.netmdpi.comherts.ac.uk The introduction of bulky side chains can affect this packing and, consequently, the charge carrier mobility.

Electropolymerization Processes of Diphenylpyrrole-Containing Monomers

Electropolymerization is a versatile and widely used method for synthesizing conducting polymer films directly onto an electrode surface. nih.govnih.gov This technique offers excellent control over film thickness, morphology, and properties by adjusting electrochemical parameters such as the applied potential or current, monomer concentration, and electrolyte composition. researchgate.net

The process for pyrrole-based monomers, including those with diphenyl substituents, involves the oxidative coupling of monomer units. wikipedia.orgiosrjournals.org The general mechanism proceeds through several steps:

Oxidation of the Monomer: The monomer at the electrode surface is oxidized to form a radical cation. nih.gov

Coupling: Two radical cations couple to form a dimer dication.

Deprotonation: The dimer dication loses two protons to form a neutral dimer.

Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is re-oxidized, and the process repeats, leading to the growth of the polymer chain on the electrode surface. nih.gov

During polymerization, anions from the supporting electrolyte are incorporated into the growing film to balance the positive charge on the polymer backbone, a process known as doping. nih.gov The choice of these dopant anions can significantly impact the resulting film's conductivity, morphology, and stability.

For diphenylpyrrole-containing monomers, the bulky phenyl groups can introduce steric hindrance, potentially affecting the polymerization rate and the planarity of the resulting polymer. However, the electronic properties of the phenyl rings can also influence the monomer's oxidation potential. The electropolymerization of monomers containing both pyrrole (B145914) and other electroactive units, such as EDOT (3,4-ethylenedioxythiophene), has been explored to create polymers with tailored properties. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Electrode Interface Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrode/electrolyte and electrode/polymer interfaces. researchgate.netyoutube.com By applying a small amplitude AC potential over a wide range of frequencies and measuring the current response, EIS can deconstruct the complex electrochemical system into its constituent resistive and capacitive elements. youtube.com

When applied to an electrode coated with a diphenylpyrrole-based polymer film, EIS can provide valuable information on:

Charge Transfer Resistance (R_ct): This represents the resistance to the flow of charge (electron transfer) at the electrode/polymer interface. A lower R_ct indicates more facile charge transfer. mdpi.com

Double-Layer Capacitance (C_dl): This relates to the charge stored at the interface between the polymer film and the electrolyte solution.

Film Resistance (R_f) and Capacitance (C_f): These parameters describe the bulk ionic resistance and dielectric properties of the polymer film itself. mdpi.com

Warburg Impedance (Z_w): At low frequencies, this element can indicate limitations due to the diffusion of ions within the polymer film.

The data is typically presented as Nyquist or Bode plots and analyzed by fitting to an electrical equivalent circuit model. youtube.com Changes in the impedance spectra over time or under different potential biases can reveal processes such as ion transport kinetics, film swelling or degradation, and the state of charge of the polymer. pku.edu.cnqmul.ac.uk For instance, as a polymer film is oxidized (doped), its electronic conductivity increases, which would be reflected as a decrease in the charge transfer resistance in the EIS spectrum. mdpi.com

Advanced Applications of 1h Pyrrole, Diphenyl Derivatives in Contemporary Research

Organic Electronic Materials and Devices

The unique electronic characteristics of diphenylpyrrole derivatives have positioned them as key building blocks in the development of next-generation organic electronic devices. Their inherent planarity and electron-deficient core facilitate strong intermolecular interactions and efficient charge transport, which are critical for high-performance organic semiconductors. nih.gov

Organic Semiconductors: Design Principles and Structure-Property Relationships

The performance of organic semiconductors based on diphenylpyrrole derivatives is profoundly influenced by their molecular design. Key design principles focus on tuning the electronic properties and solid-state packing of the molecules. rsc.org The electron-deficient DPP core is often flanked by various aromatic or heteroaromatic groups, and the nitrogen atoms are typically substituted with alkyl chains to enhance solubility and influence molecular packing. nih.govfrontiersin.org

The structure-property relationship is evident when examining the frontier molecular orbital (HOMO and LUMO) energy levels. Functionalizing the DPP core with different electron-withdrawing groups can modulate these energy levels. For instance, attaching acceptor units like aldehyde (DPP-BZ), cyanoacrylic ester (DPP-ES), and cyanoacrylic amide (DPP-AM) via alkyne linkers results in materials with similar HOMO and LUMO energies, yet their performance in devices varies due to differences in molecular packing and film morphology. spiedigitallibrary.org

The choice of flanking aromatic groups also plays a crucial role. Thiophene-flanked DPP derivatives, for example, tend to have a more planar conjugated backbone compared to their phenyl-flanked counterparts, which can lead to improved charge transport properties. nih.gov Furthermore, the nature of the solubilizing alkyl chains can significantly impact the material's crystallinity and charge carrier mobility.

| Compound Family | Flanking Group | Key Structural Feature | Impact on Electronic Properties |

| Phenyl-DPP | Phenyl | Less planar backbone | Modest charge carrier mobility |

| Thienyl-DPP | Thiophene (B33073) | More planar backbone | Enhanced intermolecular interactions and higher mobility |

| Fused-DPP | Fused Aromatics | Extended π-conjugation | Lower bandgap, improved light absorption |

Table 1: Influence of Flanking Groups on Diphenylpyrrole-based Organic Semiconductors

Photovoltaic Cells and Solar Energy Conversion: Active Layer Components and Electron Transport Materials

In the realm of solar energy, diphenylpyrrole derivatives have shown considerable promise as both electron-donating and electron-accepting materials in the active layer of organic photovoltaic (OPV) cells. nih.govacs.org Their broad and tunable absorption spectra, which can extend into the near-infrared region, allow for efficient harvesting of solar photons. acs.org

When used as the donor material in a bulk heterojunction (BHJ) solar cell, DPP-based polymers and small molecules are typically blended with a fullerene acceptor, such as PCBM. spiedigitallibrary.orgacs.org The power conversion efficiency (PCE) of these devices is highly dependent on the molecular structure of the DPP derivative, the donor-acceptor blend ratio, and the processing conditions of the active layer. For instance, a solar cell fabricated with a DPP derivative functionalized with an aldehyde group (DPP-BZ) and blended with PC71BM achieved a PCE of 1.76%. spiedigitallibrary.org

More recently, DPP-based polymers have been investigated with non-fullerene acceptors (NFAs). A solar cell using the polymer PDPP5T blended with the NFA IEICO-4F demonstrated a PCE of 4.8%, which is among the highest for DPP-polymer:NFA systems. nih.gov

Diphenylpyrrole derivatives are also being explored as hole and electron transport materials in perovskite solar cells. researchgate.netrsc.org Their high charge mobility and suitable energy levels can facilitate efficient extraction and transport of charge carriers from the perovskite absorber layer to the electrodes. For example, a device using a dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-based hole transport material, H16, achieved a high PCE of 18.16%, comparable to the state-of-the-art material spiro-OMeTAD. researchgate.netrsc.org

| Device Type | DPP Derivative Role | Acceptor/Absorber | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| OPV | Donor (DPP-BZ) | PC71BM | 1.76 | 0.77 | 6.1 | 37.4 |

| OPV | Donor (PDPP5T) | IEICO-4F | 4.8 | - | - | - |

| Perovskite SC | Hole Transport (H16) | Perovskite | 18.16 | 1.05 | 22.84 | 75.6 |

Table 2: Performance of Photovoltaic Cells Incorporating Diphenylpyrrole Derivatives

Organic Light-Emitting Diodes (OLEDs): Host Materials and Emitter Design

The high triplet energy and good charge-transporting properties of diphenylpyrrole derivatives make them excellent candidates for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). noctiluca.eumdpi.com In a PhOLED, the host material constitutes the matrix for a phosphorescent emitter (guest). An efficient host must have a higher triplet energy than the guest to prevent energy back-transfer and facilitate efficient energy transfer to the emitter. noctiluca.eumdpi.com

Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and recombination in the emissive layer. nih.gov Carbazole and pyrazole (B372694) units have been incorporated into molecular designs with DPP to create bipolar hosts. For instance, a green PhOLED using a pyrazole-based bipolar host (3-CzDPz) achieved a high efficiency of 91.2 cd A⁻¹. nih.gov

While less common, DPP derivatives themselves can be designed as emitters. Their emission color can be tuned by modifying the molecular structure to control the energy gap. The performance of such OLEDs is often characterized by their external quantum efficiency (EQE), luminance, and CIE (Commission Internationale de l'Éclairage) chromaticity coordinates. sigmaaldrich.comresearchgate.net For example, a blue phosphorescent OLED using an m-CzDPz host reached a high efficiency of 48.3 cd A⁻¹, corresponding to an EQE of 26.8%. nih.gov Nondoped OLEDs using thermally activated delayed fluorescence (TADF) emitters have also shown high performance, with one device achieving a maximum EQE of 20.0% and CIE coordinates of (0.16, 0.19). nih.gov

| Host Material | Emitter Type | Max. Efficiency (cd A⁻¹) | Max. EQE (%) |

| m-CzDPz | Blue Phosphorescent | 48.3 | 26.8 |

| 3-CzDPz | Green Phosphorescent | 91.2 | 29.0 |

| 3-CzDPz | Blue TADF | 26.2 | 15.8 |

| 3-CzDPz | Green TADF | 41.1 | 13.3 |

Table 3: Performance of OLEDs with Diphenylpyrrole-related Host Materials

Organic Field-Effect Transistors (OFETs)

Diphenylpyrrole-based materials are among the most promising organic semiconductors for organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. nih.govfrontiersin.org The strong intermolecular interactions facilitated by the DPP core lead to well-ordered molecular packing in the solid state, which is essential for efficient charge transport. rsc.org

The performance of DPP-based OFETs has seen remarkable improvements through molecular engineering. nih.gov Both p-type (hole-transporting) and n-type (electron-transporting) semiconductors have been developed, with some exhibiting ambipolar behavior. rsc.org Record-high hole mobilities for DPP-based polymers have reached over 10 cm² V⁻¹ s⁻¹. rsc.org For instance, a polymer synthesized through Stille coupling, featuring a half-fused DPP as the acceptor unit, exhibited ambipolar behavior with a hole mobility (μh) of 2.23 cm² V⁻¹ s⁻¹ and an electron mobility (μe) of 1.08 cm² V⁻¹ s⁻¹. frontiersin.org In contrast, a similar non-fused DPP polymer showed significantly lower mobilities. frontiersin.org Another solution-processable DPP derivative exhibited p-channel characteristics with a mobility as high as 5.7 × 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁴–10⁶. nih.gov

| DPP Derivative Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Channel Type |

| Half-fused DPP polymer | μh = 2.23, μe = 1.08 | - | Ambipolar |

| Non-fused DPP polymer | μh = 0.78, μe = 0.24 | - | Ambipolar |

| Acetylene-containing DPP | 5.7 × 10⁻⁴ | 10⁴–10⁶ | p-channel |

Table 4: Performance of OFETs Based on Diphenylpyrrole Derivatives

Supramolecular Chemistry and Molecular Recognition Phenomena

The pyrrole (B145914) N-H group in diphenylpyrrole derivatives can act as a hydrogen bond donor, enabling these molecules to participate in supramolecular chemistry and molecular recognition. utexas.edumdpi.com This capability has been harnessed to create receptors and sensors for various analytes, particularly anions. soton.ac.ukunt.edu

Anion Recognition and Sensing Strategies (e.g., Fluoride (B91410), Chloride)

The acidic nature of the pyrrole N-H proton makes diphenylpyrrole derivatives effective receptors for anions, with a particularly strong affinity for basic anions like fluoride (F⁻). bohrium.com The binding of an anion to the N-H group can be detected through changes in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum, or a visible color change. researchgate.netsci-hub.se

A DPP-based sensor for fluoride was developed that exhibited a significant color change from red to dark green and a fluorescence "on-off" response upon the addition of fluoride ions. researchgate.net This was attributed to the deprotonation of a hydrazone N-H moiety by the fluoride ion, resulting in a large bathochromic shift of 267 nm in the absorption spectrum. researchgate.net Porous organic polymers incorporating DPP units have also been designed for fluoride sensing, with one such material demonstrating a detection limit of 18 ppb. rsc.org

The selectivity of these sensors is a critical aspect. Many DPP-based sensors show high selectivity for fluoride over other anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). soton.ac.uk This selectivity arises from the strong hydrogen bonding interaction between the pyrrole N-H and the highly basic fluoride ion. In some cases, rotaxane structures incorporating a DPP unit have been constructed to create highly selective and sensitive optical sensors for fluoride. nih.gov

| Sensor Type | Analyte | Sensing Mechanism | Observable Change | Detection Limit |

| DPP-Hydrazone | Fluoride | Deprotonation | Colorimetric (Red to Green), Fluorescence Quenching | - |

| Porous Organic Polymer | Fluoride | Hydrogen Bonding | Colorimetric and Fluorescence Change | 18 ppb |

| DPP-based spiedigitallibrary.orgRotaxane | Fluoride | Noncovalent Interaction | Optical and Fluorescence Change | - |

Table 5: Anion Sensing Properties of Diphenylpyrrole Derivatives

Self-Assembly Processes and Crystal Engineering in Diphenylpyrrole Systems

The rational design of molecular architecture to control solid-state packing and intermolecular interactions is the core of crystal engineering. In diphenylpyrrole systems, particularly diketopyrrolopyrrole (DPP) derivatives, self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The planar and rigid core of phenyl-flanked diketopyrrolopyrrole, for example, promotes strong intermolecular interactions that lead to the formation of supramolecular polymeric structures in both solution and solid states. nih.gov

These interactions are highly dependent on the solvent environment. In nonpolar solvents, intermolecular hydrogen bonding in DPP derivatives becomes significant above a certain concentration threshold, initiating the self-assembly process. nih.gov This leads to the formation of ordered structures such as fibers and uniform thin films. The ability to control this assembly through solvent choice is critical for processing these materials for applications in optoelectronics. nih.gov

Computational methods, such as those employing Monte Carlo simulated annealing, have proven effective in predicting the crystal structures of DPP derivatives. By generating possible structures and minimizing their energy using forcefields like COMPASS and Dreiding, researchers can obtain crystal packing information that is in good agreement with experimental X-ray diffraction data. Understanding and predicting the crystal packing is crucial as it directly influences the material's physicochemical properties, including color, brightness, and charge transport capabilities, which are vital for pigments and organic electronic devices. The covalent or non-covalent association of self-assembling peptides with tetrapyrroles, which share the pyrrole core, further illustrates how molecular features guide the formation of long-range ordered architectures. nih.gov

Host-Guest Chemistry for Ion-Pair Recognition and Extraction

Diphenylpyrrole derivatives are integral components of sophisticated host molecules designed for the recognition and extraction of ion pairs. The fundamental principle involves creating a heteroditopic receptor with distinct binding sites for both a cation and an anion. researchgate.net This simultaneous binding enhances affinity and selectivity compared to receptors that target single ions. researchgate.net

A prominent example is the diphenylpyrrole-strapped calix nih.govpyrrole system. These macrocycles utilize the pyrrolic NH groups to form hydrogen bonds with anions, while other parts of the structure, such as appended crown ethers, can coordinate with cations. researchgate.net Research on one such receptor demonstrated high affinity for fluoride (F⁻), chloride (Cl⁻), and bromide (Br⁻) anions in DMSO-d6. researchgate.net Crucially, this receptor was also capable of extracting fluoride and chloride salts from an aqueous phase into a chloroform (B151607) phase, showcasing its utility in liquid-liquid extraction processes. researchgate.net

The effectiveness of these host-guest systems is quantified by their association constants (Kₐ). For instance, hosts combining a central 3,4-diphenyl-1H-pyrrole ring with amide and pyridine (B92270) or naphthyridine side arms have been studied for their binding properties with a range of anions. nih.gov NMR titrations are commonly used to determine these constants, providing insight into the strength and nature of the host-guest interaction. The design of such receptors is a key area of supramolecular chemistry, with applications in sensing, separation, and transport of ionic species. nih.govrsc.org The aggregation of vesicles can even be controlled by combining host-guest inclusion with the specific dimerization of zwitterionic guanidiniocarbonylpyrrole carboxylate guests, demonstrating a multi-level recognition process. nih.gov

| Host Compound | Guest Anion | Solvent | Association Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|---|---|

| Diphenylpyrrole-strapped calix nih.govpyrrole | F⁻ (as TBA salt) | DMSO-d6 | High Affinity (qualitative) | researchgate.net |

| Diphenylpyrrole-strapped calix nih.govpyrrole | Cl⁻ (as TBA salt) | DMSO-d6 | High Affinity (qualitative) | researchgate.net |

| N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | CH₃CO₂⁻ | CDCl₃ | Significant Binding (qualitative) | nih.gov |

| N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | H₂PO₄⁻ | CDCl₃ | Significant Binding (qualitative) | nih.gov |

Catalysis and Ligand Design

The unique electronic properties and structural versatility of the diphenylpyrrole scaffold make it a valuable component in the design of ligands for catalysis. These ligands can modulate the steric and electronic environment of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. nih.gov

Diphenylpyrrole Ligands in Transition Metal-Mediated Catalysis

Pyrrole-based ligands, including those with diphenyl substituents, have been successfully employed in a variety of transition metal-mediated reactions. researchgate.net These ligands coordinate to metals like rhodium, palladium, platinum, copper, and nickel, creating complexes that can catalyze diverse molecular transformations. researchgate.netchiba-u.jpnih.gov For example, rhodium(I) catalysts incorporating diphosphine ligands are effective in the hydroacylation of propargylic amines, a key step in the synthesis of substituted pyrroles. nih.gov

The design of these ligands is critical. For instance, novel, sterically bulky N-heterocyclic carbene (NHC) ligands have been developed that provide extreme steric hindrance around the metal center. This feature is crucial for promoting challenging catalytic reactions, such as cross-coupling reactions of traditionally unreactive bonds, and for isolating unstable intermediates. Similarly, newly developed PNP-pincer ligands have been shown to enable platinum-based complexes to catalyze photoreactions under visible light, highlighting the role of ligand design in accessing new reaction modalities. chiba-u.jp The synthesis of these ligands is often modular, allowing for facile tuning of their properties for specific catalytic applications.

Role of Diphenylpyrrole Intermediates in Catalytic Reaction Mechanisms

While often used as stable ligands, pyrrole derivatives can also feature as key intermediates within a catalytic cycle. The formation of substituted pyrroles is a common target of transition metal catalysis. nih.gov For instance, a one-pot cascade reaction involving the rhodium-catalyzed hydroacylation of propargylic amines generates enamine intermediates which, upon treatment with acid, cyclize to form highly substituted pyrroles. nih.gov

In these mechanisms, the pyrrole ring is constructed during the reaction sequence. Catalysts based on zinc or rhodium can convert dienyl azides into various substituted pyrroles at room temperature. organic-chemistry.org The reaction proceeds through the catalytic decomposition of the azide, followed by cyclization and aromatization to yield the pyrrole product. organic-chemistry.org Understanding these pathways, where the pyrrole moiety is assembled catalytically, is essential for developing new synthetic methods for this important heterocyclic core. The selectivity between different potential reaction pathways can be controlled by the choice of transition metal catalyst. nih.gov

Heterogeneous Catalysis with Diphenylpyrrole-Modified Surfaces

Immobilizing catalytically active species on solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation, recovery, and recycling. mdpi.com Diphenylpyrrole units can be incorporated into porous materials to create robust and reusable catalysts. frontiersin.org

Conjugated microporous polymers (CMPs) built from pyrrole-based monomers are a prime example. These materials possess high specific surface areas, inherent pore channels, and abundant nitrogen sites that can act as weakly basic catalytic centers. frontiersin.org Pyrrole-based CMPs have demonstrated very high catalytic activity for base-catalyzed reactions like the Knoevenagel condensation. frontiersin.org Their robust, amorphous 3D network ensures stability, allowing them to be recycled for multiple reaction cycles with negligible loss of activity. frontiersin.org The modification of catalyst surfaces is a key strategy for enhancing activity and selectivity, and incorporating functional units like diphenylpyrrole onto nanosupports is an important area of contemporary research. bohrium.com This approach combines the advantages of well-defined active sites, characteristic of homogeneous catalysts, with the practical benefits of heterogeneous systems. mdpi.comnih.gov

Polymer Chemistry and Conjugated Polymer Systems

Derivatives of 1H-Pyrrole, diphenyl-, particularly 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, commonly known as diketopyrrolopyrrole (DPP), are premier building blocks for high-performance conjugated polymers. nih.govfrontiersin.org These polymers are central to the field of organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.

The synthesis of DPP-based polymers often involves transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polycondensation (DArP). rsc.orgrsc.org These methods allow for the combination of electron-deficient DPP units with various electron-rich aromatic co-monomers to create donor-acceptor (D-A) polymers. This D-A architecture is highly effective for lowering the polymer's band gap, leading to broad absorption in the visible and near-infrared regions, which is advantageous for applications in organic solar cells and photodetectors. nih.govrsc.org

The strong intermolecular π-π stacking and planarity of the DPP core facilitate efficient charge transport. frontiersin.org As a result, DPP-based polymers are among the best-performing semiconductors for organic thin-film transistors (OTFTs), with charge carrier mobilities exceeding 10 cm² V⁻¹ s⁻¹. The properties of these polymers can be finely tuned by modifying the phenyl substituents on the DPP core or by altering the comonomer unit, influencing their solubility, energy levels, and solid-state packing. nih.gov Research continues to focus on developing new DPP-based polymers with improved processability, stability, and performance for next-generation flexible electronics. rsc.org

| Polymer Name | Comonomer | Band Gap (eV) | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| P-isoDPP-DTS | Dithienosilole | 1.53 | General purpose D-A polymer | Exhibits a low band gap and high thermal stability. | rsc.org |

| P-isoDPP-BDT | Benzodithiophene | 1.67 | General purpose D-A polymer | Shows reversible electrochromism. | rsc.org |

| Fu-F | (E)-1,2-bis(3,4-difluorothien-2-yl)ethene | Not specified | n-type OTFT | Achieved electron mobility up to 2.79 cm² V⁻¹ s⁻¹ when processed from a non-chlorinated solvent. | rsc.org |

| PBDTT-DPPFu | Benzo[1,2-b:4,5-b′]dithiophene (BDTT) | Not specified | OFET | Ring-fusion enhances intermolecular interactions and improves charge carrier mobility compared to non-fused analogue. | researchgate.net |

Synthesis of Diphenylpyrrole-Incorporated Conjugated Polymers for Electronic Applications

The creation of high-performance electronic materials hinges on the precise synthesis of conjugated polymers. For diphenylpyrrole-based polymers, the Stille coupling reaction is a common and effective method of polymerization. nih.gov This palladium-catalyzed reaction typically involves coupling a bis(trimethylstannyl) derivative of a donor monomer with a dibromo-substituted diphenylpyrrole-based acceptor monomer. nih.gov The reaction is often carried out in a solvent like toluene (B28343) under reflux conditions for approximately 24 hours. nih.gov

A key strategy in synthesizing these polymers is the incorporation of various aromatic or heterocyclic units to form donor-acceptor (D-A) copolymers. For example, a benzo[1,2-b:4,5-b′]dithiophene (BDT) unit can serve as the donor, while a DPP derivative acts as the acceptor. nih.govresearchgate.net Similarly, other donor units like bithiophene (BT) and biselenophene (BSe) have been successfully copolymerized with DPP derivatives. nih.gov

To ensure that the resulting polymers are soluble and can be processed from solution for device fabrication, alkyl side chains are attached to the DPP core or the flanking thiophene rings. nih.govnih.gov These solubilizing groups are crucial for enabling low-cost manufacturing of electronic devices. nih.gov After polymerization, the crude polymer is typically purified through methods like Soxhlet extraction and column chromatography to remove impurities and low molecular weight oligomers. nih.gov

Examples of synthesized polymers include PBDTT-DPP, which consists of a BDT donor and a DPP acceptor, and its ring-fused counterpart, PBDTT-DPPFu. nih.gov Another set of examples are PTTDPP-BT and PTTDPP-BSe, which were designed to study the effect of incorporating bithiophene and biselenophene units, respectively. nih.gov

Modulation of Optical and Electronic Properties in Polymeric Architectures

A significant advantage of using diphenylpyrrole derivatives in conjugated polymers is the ability to fine-tune their optical and electronic properties through strategic molecular design. These properties are critical for the performance of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Key properties that can be modulated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the polymer's charge injection/extraction capabilities and its open-circuit voltage in a solar cell. The HOMO-LUMO gap also dictates the polymer's absorption spectrum.

Several strategies are employed to modulate these properties: